molecular formula C21H17BrFN7O B2399582 (4-ブロモフェニル)(4-(3-(3-フルオロフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)メタノン CAS No. 923513-78-4

(4-ブロモフェニル)(4-(3-(3-フルオロフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-7-イル)ピペラジン-1-イル)メタノン

カタログ番号: B2399582
CAS番号: 923513-78-4
分子量: 482.317
InChIキー: JQXXDTHBUSTHSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of bromophenyl, fluorophenyl, triazolopyrimidine, and piperazine moieties

科学的研究の応用

(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The exact mode of action of this compound is currently unknown. For example, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also exhibit a broad range of biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the triazolopyrimidine intermediate.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine moiety is introduced to the triazolopyrimidine-fluorophenyl intermediate.

    Final coupling with bromophenyl group: The final step involves coupling the bromophenyl group to the piperazine-triazolopyrimidine-fluorophenyl intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

類似化合物との比較

Similar Compounds

  • (4-bromophenyl)(4-(3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
  • (4-bromophenyl)(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups, along with the triazolopyrimidine and piperazine moieties, allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

生物活性

The compound (4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : This step often utilizes nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the triazolopyrimidine intermediate.
  • Attachment of the Piperazine Ring : Nucleophilic substitution reactions are employed to introduce the piperazine moiety to the triazolopyrimidine-fluorophenyl intermediate.

The compound exhibits potential interactions with various biological macromolecules, particularly proteins and nucleic acids. Its unique structure allows for specific binding affinities that can modulate biological pathways.

Antimicrobial Activity

Research indicates that derivatives similar to this compound show significant antimicrobial activity against various bacterial strains. For instance:

  • Inhibition Studies : Compounds with similar piperazine and triazole structures have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms .

Neuropharmacological Effects

Studies have suggested that compounds containing triazolo[4,5-d]pyrimidine moieties exhibit neuropharmacological properties. These compounds are being investigated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Structure-Activity Relationships (SAR)

The biological activity of (4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can be significantly influenced by structural modifications. Key findings include:

Structural ModificationEffect on Activity
Substitution at the 7-position of triazoleEnhanced binding affinity to target proteins
Variation in halogen substituentsAltered potency against bacterial strains
Piperazine ring modificationsChanges in neuropharmacological effects

These modifications allow researchers to optimize the compound for desired biological activities while minimizing adverse effects.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Clinical Trials : A derivative of this class was evaluated in phase II trials for its efficacy in treating anxiety disorders, showing promising results in reducing symptoms .
  • In Vivo Studies : Animal models treated with related compounds demonstrated significant reductions in inflammation markers, suggesting potential use in anti-inflammatory therapies .

特性

IUPAC Name

(4-bromophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN7O/c22-15-6-4-14(5-7-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-3-1-2-16(23)12-17/h1-7,12-13H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXDTHBUSTHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。